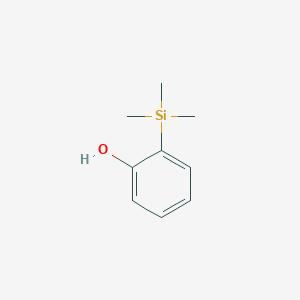

2-(Trimethylsilyl)phenol

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-trimethylsilylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGHARXPLDWFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934626 | |

| Record name | 2-(Trimethylsilyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15288-53-6 | |

| Record name | 2-(Trimethylsilyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015288536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Trimethylsilyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Trimethylsilyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SQQ54B444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Trimethylsilyl Phenol and Its Derivatives

Catalytic Carbon-Hydrogen Bond Functionalization Approaches

Catalytic C–H bond functionalization has become a powerful tool for the direct introduction of functional groups into organic molecules, bypassing the need for pre-functionalized starting materials. researchgate.net This approach is particularly advantageous for the synthesis of substituted phenols, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.

Ortho-C–H Silylation of Phenols

The ortho-C–H silylation of phenols is a highly sought-after transformation that installs a versatile silyl (B83357) group adjacent to the hydroxyl functionality. This selective functionalization allows for subsequent conversions, such as cross-coupling reactions and the introduction of other functional groups.

To achieve high regioselectivity in C–H functionalization, the use of directing groups is a common and effective strategy. These directing groups coordinate to the metal catalyst, bringing it into close proximity to the targeted C–H bond and facilitating its activation.

A significant advancement in directed C–H functionalization is the development of traceless directing groups. scispace.comnih.gov These groups can be removed under the reaction conditions or in a subsequent step, leaving no residual functionality in the final product. scispace.comnih.gov This approach enhances the efficiency and utility of the synthetic route. A novel strategy for the catalytic reductive ortho-C–H silylation of phenols employs a traceless acetal (B89532) directing group. scispace.comnih.govnih.govresearchgate.net This methodology involves a one-pot, sequential metal-catalyzed process that utilizes an easily installable and removable acetyl formal directing group. nih.govresearchgate.net

The process is initiated by the iridium-catalyzed hydrosilylation of phenyl acetates with disubstituted silyl synthons to form silyl acetals. scispace.comnih.govnih.gov This is followed by a rhodium-catalyzed C–H silylation to yield dioxasilines. scispace.comnih.govnih.gov A subsequent nucleophilic addition to the silicon atom not only introduces a desired functional group but also cleaves the acetal directing group, yielding the unmasked ortho-silyl phenol (B47542). scispace.comnih.govnih.gov This method has also been successfully applied to the synthesis of multisubstituted arenes. scispace.comnih.govnih.gov

A notable development in this area is the use of a formal α-chloroacetyl directing group, which has proven effective for the catalytic reductive C–H silylation of sterically hindered phenols. scispace.comnih.govresearchgate.net This allows for the synthesis of highly versatile and differentiated 1,2,3-trisubstituted arenes, which are challenging to access through other catalytic routes. scispace.comnih.govresearchgate.net

Acetal directing groups have proven to be particularly versatile in the ortho-C–H silylation of phenols. scispace.comnih.gov The use of a mixed O,O-acetal directing group in a rhodium-catalyzed C–H silylation reaction is a key feature of a recently developed one-pot sequential catalytic process. nih.govlabxing.com This reaction is remarkably efficient, often reaching completion within 15 minutes, despite the presumed involvement of a less favorable rhodacycloheptane intermediate. nih.govlabxing.com

The utility of this acetal-directed strategy is demonstrated in the silylation of various phenol derivatives. For instance, the C–H silylation of sesamol (B190485) acetate (B1210297) yields the major product at the more sterically hindered position. nih.govresearchgate.net Subsequent nucleophilic ring-opening of the resulting dioxasiline with methyllithium in the same reaction vessel affords the ortho-silyl phenol, with concomitant removal of the acetal directing group to reveal the free hydroxyl group. nih.govresearchgate.net This sequence of iridium- and rhodium-catalyzed reactions, followed by the ring-opening, provides a viable and efficient catalytic route to ortho-silyl phenols. nih.govresearchgate.net

The scope of this methodology is broad, with various substituted phenyl acetates undergoing the sequential hydrosilylation and C–H silylation. The reaction conditions are typically mild, and the yields of the resulting dioxasilines are generally good to excellent.

| Substrate (Phenyl Acetate) | Product (Dioxasiline) | Yield (%) |

|---|---|---|

| Phenyl acetate | 2,2-Diethyl-4-methyl-4H-benzo[d] scispace.comnih.govlabxing.comdioxasiline | 85 |

| 4-Methoxyphenyl acetate | 2,2-Diethyl-6-methoxy-4-methyl-4H-benzo[d] scispace.comnih.govlabxing.comdioxasiline | 92 |

| 4-Chlorophenyl acetate | 6-Chloro-2,2-diethyl-4-methyl-4H-benzo[d] scispace.comnih.govlabxing.comdioxasiline | 78 |

| 3-Methylphenyl acetate | 2,2-Diethyl-4,7-dimethyl-4H-benzo[d] scispace.comnih.govlabxing.comdioxasiline | 88 |

Transition metal catalysis is central to the development of efficient C–H silylation reactions. nih.gov Catalysts based on iridium and rhodium have been particularly successful in the ortho-C–H silylation of phenols. scispace.comnih.gov These metals mediate the key C–H activation and C–Si bond formation steps. The relay of two different transition metal catalysts in a single pot represents a sophisticated approach to achieving complex transformations. scispace.comnih.govnih.gov

While rhodium and iridium catalysts have demonstrated significant success in the ortho-C–H silylation of phenols, the development of palladium-catalyzed systems for this specific transformation is less established. The majority of palladium-catalyzed C–H functionalization reactions of phenols reported in the literature focus on other transformations such as arylation, olefination, and carbonylation. Palladium-catalyzed C–H silylation has been more commonly reported for other classes of aromatic compounds, often requiring different types of directing groups or reaction conditions. As such, there is a comparative scarcity of examples of palladium-catalyzed ortho-C–H silylation of phenols in the current scientific literature. Further research in this area could provide valuable alternative catalytic systems.

Transition Metal Catalysis in C–H Silylation

Nickel-Catalyzed Approaches

Nickel-catalyzed C–H activation has emerged as a powerful and economical strategy for the functionalization of inert C-H bonds. While direct nickel-catalyzed ortho-C-H silylation of free phenols is a developing area, related transformations highlight the potential of nickel catalysis. For instance, nickel has been successfully employed in the dual functionalization of C-H and O-H bonds in phenols with mandelic acids to produce 3-aryl benzofuran-2(3H)-ones. nih.gov This demonstrates nickel's capacity to operate in the challenging environment of free phenols.

Furthermore, synergistic nickel/photoredox catalysis has enabled the three-component silylacylation of α,β-unsaturated carbonyl compounds using hydrosilanes and aroyl chlorides. researchgate.net A key step in this process is the activation of the Si–H bond, showcasing nickel's role in facilitating reactions involving hydrosilanes. researchgate.net These examples underscore the growing utility of nickel in complex organic transformations and suggest a promising future for its application in the direct ortho-silylation of phenols.

Other Catalytic Systems

Beyond nickel, other transition metals, particularly iridium and rhodium, have been extensively used for the ortho-silylation of phenols. These systems often employ a directing group strategy to achieve high regioselectivity.

A notable strategy involves a bimetallic relay catalysis system. nih.govresearchgate.netnih.gov This one-pot approach uses an iridium catalyst for the initial hydrosilylation of a phenyl acetate to form a silyl acetal. nih.govnih.gov Subsequently, a rhodium catalyst mediates the ortho-C–H silylation to yield a dioxasiline intermediate. nih.govnih.gov This dioxasiline can then be converted to the desired ortho-silyl phenol. nih.gov This method is highly selective and has been adapted for sterically hindered phenols through the development of specialized directing groups like the α-chloroacetyl group. nih.govresearchgate.net

Iridium alone can also catalyze the ortho-silylation of phenols and their derivatives. In one approach, the hydroxyl group of benzyl alcohol or ketone derivatives acts as a formal directing element. uq.edu.auberkeley.edu The process involves the formation of a (hydrido)silyl ether, which then undergoes iridium-catalyzed dehydrogenative cyclization to form a benzoxasilole intermediate. uq.edu.auberkeley.edu This intermediate can be subsequently converted to the ortho-silylated phenol.

Boron-based catalysts have also been explored for the C-H silylation of electron-rich aromatic compounds, offering a metal-free alternative. acs.org

Interactive Data Table: Catalytic Systems for Phenol Ortho-Silylation

| Catalytic System | Catalyst(s) | Strategy | Key Intermediate |

|---|---|---|---|

| Iridium/Rhodium Relay | Ir-catalyst, Rh-catalyst | Traceless Acetal Directing Group | Dioxasiline |

| Iridium Catalysis | [Ir(cod)OMe]2 / 1,10-phenanthroline | Formal Hydroxyl Directing Group | Benzoxasilole |

| Boron Catalysis | B(C6F5)3 | Metal-Free C-H Activation | Not Applicable |

Mechanistic Investigations of Catalytic Ortho-Silylation

Elucidation of Reaction Pathways and Intermediates

The mechanism of catalytic ortho-silylation is intricate and varies with the catalytic system employed. For iridium-catalyzed silylations, the resting state of the catalyst is often an iridium disilyl hydride complex, such as (phenanthroline)Ir(SiR₃)₂(H). nih.govberkeley.edu The reaction proceeds through the oxidative addition of an aromatic C-H bond to the iridium center. nih.gov The rate-limiting step can vary depending on the electronic properties of the aromatic substrate. nih.govberkeley.edu

In the rhodium-catalyzed silylation of arenes, the resting state has been identified as a phosphine-ligated Rh(III) silyl dihydride complex. nih.govacs.org The catalytic cycle involves the generation of a Rh(I)-silyl species, which then activates the arene C-H bond. nih.govacs.org This is followed by reductive elimination to form the C-Si bond and yield the silylarene product. nih.gov Interestingly, for arene silylation, the rate-limiting step is often the reductive elimination of the hydrogen acceptor, not the C-H bond activation itself. nih.govacs.org

In the dual Ir/Rh catalytic system, the reaction proceeds through distinct intermediates. The initial Ir-catalyzed hydrosilylation of a phenyl acetate forms a silyl acetal. This intermediate then undergoes Rh-catalyzed C-H silylation, leading to the formation of a cyclic dioxasiline. acs.orgscispace.com This stable intermediate can be isolated or reacted in situ to afford the final ortho-silylated phenol. acs.org

Role of Silanes as Silylation Reagents

Hydrosilanes are the primary source of the silyl group in these catalytic reactions. nih.gov They are not merely passive reagents; their structure and reactivity are crucial to the success of the silylation. A variety of hydrosilanes, including mono-, di-, and trisubstituted variants, can be employed. acs.org

In some methodologies, the hydrosilane is incorporated into the directing group itself. For example, a hydrosilyl group can be attached to the phenolic oxygen, creating a siloxide that directs the catalyst to the ortho C-H bond. acs.org

The choice of silane (B1218182) can also influence the reaction pathway. For instance, metal-sensitive chlorohydrosilanes can be used in boron-catalyzed systems, where the Si-H bond is selectively cleaved without affecting the reactive Si-Cl bond. acs.org In transfer hydrosilylation reactions, silyl formates can act as hydrosilane surrogates, offering a safer and more manageable alternative to gaseous hydrosilanes. nih.gov

Interactive Data Table: Common Silane Reagents in Ortho-Silylation

| Silane Type | Example(s) | Typical Application |

|---|---|---|

| Monosubstituted | PhSiH3 | General silylation |

| Disubstituted | Et2SiH2, Ph2SiH2 | General and directed silylation |

| Trisubstituted | Et3SiH, PhMe2SiH | General silylation |

| Chlorohydrosilanes | PhSiH2Cl, Ph2SiHCl | Boron-catalyzed silylation |

| Hydrosilane Surrogates | Silyl Formates | Transfer hydrosilylation |

Alternative Synthetic Routes to 2-(Trimethylsilyl)phenol

Cross-Coupling Reactions for C-Si Bond Formation

Cross-coupling reactions represent a powerful alternative for forming C-Si bonds, typically involving a transition metal catalyst, an organometallic reagent, and an organic halide or pseudohalide. The Hiyama cross-coupling reaction, for example, couples organosilanes with organic halides. organic-chemistry.org

This methodology can be adapted for the synthesis of silylated phenols. A phenol can be converted into a more reactive electrophile, such as an aryl triflate or arenesulfonate. organic-chemistry.orggelest.com This derivative can then be coupled with an appropriate arylsilane in the presence of a palladium catalyst. organic-chemistry.org The reaction often requires an activator, like a fluoride (B91410) source, to generate a hypervalent silicon species that facilitates transmetalation.

Nickel catalysts are also effective for Hiyama-type couplings, for instance, in the reaction of (hetero)aryltrimethoxysilanes with electrophiles. researchgate.net Furthermore, arylsilanolates have been used as effective nucleophiles in palladium-catalyzed cross-coupling reactions with aryl bromides and chlorides to form biaryls, a strategy that could be conceptually extended to the synthesis of silylated phenols. nih.gov These methods provide a complementary approach to C-H activation, relying on pre-functionalized starting materials rather than direct C-H bond cleavage. gelest.comgelest.com

Derivatization of Pre-functionalized Phenols

The introduction of a trimethylsilyl (B98337) (TMS) group onto a phenol that already contains other functional groups is a primary strategy for synthesizing compounds like this compound. This approach leverages common silylation reactions, where an active hydrogen on the phenolic hydroxyl group is replaced by a TMS group.

One direct method involves the reaction of a pre-functionalized phenol, such as 2-bromophenol (B46759), with a silylating agent. For example, this compound can be synthesized from 2-bromophenol using hexamethyldisilazane (B44280) (HMDS) in the presence of a base like cesium fluoride. This reaction is typically performed in an inert solvent such as tetrahydrofuran at elevated temperatures.

More broadly, the silylation of phenols is a well-established derivatization technique. Various silylating agents can be employed, often chosen based on the desired reactivity and the nature of other functional groups present on the phenol ring. The resulting TMS derivatives exhibit increased thermal stability and volatility, which facilitates analysis by gas chromatography.

Interactive Table 1: Common Silylating Agents for Phenol Derivatization

| Silylating Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Hexamethyldisilazane | HMDS | Base (e.g., CsF), elevated temperature (e.g., 70°C) in THF. | Often used for direct synthesis from halogenated phenols. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Often used neat or in aprotic solvents like acetone. | Provides rapid and quantitative derivatization at room temperature. mdpi.com |

| Trimethylsilyl chloride | TMSCl | Used with a base (e.g., pyridine, triethylamine) in an anhydrous solvent. | A common and cost-effective silylating agent. |

These methods are versatile and can be applied to a wide range of substituted phenols, allowing for the synthesis of diverse trimethylsilylphenol derivatives. The choice of solvent can significantly impact reaction rates, with polar aprotic solvents often accelerating the silylation process.

Novel Synthetic Protocols and Innovations

Recent advancements in synthetic chemistry have led to new protocols for phenol silylation that offer greater control, milder reaction conditions, and tolerance of a wider array of functional groups. Among these, catalytic methods have gained prominence.

A significant innovation in this area is the application of the Piers-Rubinsztajn reaction. This reaction provides a metal-free method for forming Si-O bonds through the dehydrogenative coupling of hydrosilanes with alcohols, including phenols. squarespace.com The process is catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. squarespace.commcmaster.ca

The general scheme involves the reaction of a phenol with a hydrosilane (containing a Si-H bond) in the presence of a catalytic amount of B(C₆F₅)₃. squarespace.com A broad range of oxygen nucleophiles, including phenols, silanols, and even ethers, can participate in this transformation. researchgate.net

Mechanism: The reaction is initiated by the activation of the hydrosilane by the B(C₆F₅)₃ catalyst. mdpi.comcmu.eduresearchgate.net This activation involves the formation of an adduct between the Si-H bond and the borane. This complex then acts as a frustrated Lewis pair with the phenol, promoting a nucleophilic attack by the phenolic oxygen onto the activated silicon center. researchgate.net This process results in the formation of a silyl ether (ArO-SiR₃) and the release of hydrogen gas (H₂) as the sole byproduct. nih.gov

The Piers-Rubinsztajn reaction is noted for its high efficiency and mild conditions. dntb.gov.ua It avoids the use of acidic or basic conditions that could lead to unwanted side reactions or degradation of sensitive substrates, thus preserving complex molecular architectures. mcmaster.ca This functional group tolerance makes it a powerful tool for synthesizing structurally complex functional silicones and silyl-derivatized phenols. researchgate.net

Interactive Table 2: Key Features of the Piers-Rubinsztajn Reaction for Phenol Silylation

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Tris(pentafluorophenyl)borane [B(C₆F₅)₃] | squarespace.commcmaster.ca |

| Reactants | Phenol (or its derivatives) and a Hydrosilane (R₃SiH) | squarespace.com |

| Byproduct | Hydrogen gas (H₂) | nih.gov |

| Conditions | Typically mild, metal-free | dntb.gov.ua |

| Key Advantage | High functional group tolerance; avoids harsh acidic/basic conditions | mcmaster.caresearchgate.net |

| Mechanism | B(C₆F₅)₃ activates the Si-H bond for nucleophilic attack by the phenol | researchgate.netmdpi.com |

This methodology has been successfully used to functionalize polymers containing Si-H groups with various phenols, demonstrating its utility in materials science for creating new phenoxylated siloxane polymers. squarespace.com

Chemical Reactivity and Mechanistic Studies of 2 Trimethylsilyl Phenol

Reactions at the Silicon Center

The silicon center in 2-(trimethylsilyl)phenol, specifically the bond connecting it to the phenyl ring, exhibits characteristic reactivity that has been exploited in various synthetic methodologies.

The silicon-carbon (Si-C) bond in arylsilanes, including this compound, can be cleaved under specific conditions, providing a pathway to functionalize the aromatic ring at the position previously occupied by the silyl (B83357) group. A notable transformation is the palladium-catalyzed desilylative acyloxylation. This reaction converts (trimethylsilyl)arenes into their corresponding acyloxyarenes, which can be subsequently hydrolyzed to yield phenols. organic-chemistry.orgnih.govacs.org

This process involves the activation of the C-Si bond by a palladium catalyst, often in the presence of a hypervalent iodine reagent as an oxidant. organic-chemistry.org For instance, the reaction of (trimethylsilyl)arenes with an oxidant like PhI(OCOCF₃)₂ in the presence of a Pd(OAc)₂ catalyst leads to the formation of acetoxyarenes in good to high yields. organic-chemistry.orgacs.org A key advantage of this method is its application in a one-pot transformation where the initial (trimethylsilyl)arene is converted directly to the final phenol (B47542) product through successive acetoxylation and hydrolysis steps. nih.govacs.org

Table 1: Palladium-Catalyzed Desilylative Acetoxylation of (Trimethylsilyl)arenes

| Silylarene Substrate | Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(Trimethylsilyl)naphthalene | Pd(OAc)₂ (5 mol%) | PhI(OCOCF₃)₂ (1.5 equiv) | Acetic Acid | 80 °C | 98 | acs.org |

| 4-(Trimethylsilyl)anisole | Pd(OAc)₂ (5 mol%) | PhI(OCOCF₃)₂ (1.5 equiv) | Acetic Acid | 80 °C | 95 | acs.org |

| 3-(Trimethylsilyl)toluene | Pd(OAc)₂ (5 mol%) | PhI(OCOCF₃)₂ (1.5 equiv) | Acetic Acid | 80 °C | 80 | acs.org |

| 4-(Trimethylsilyl)biphenyl | Pd(OAc)₂ (5 mol%) | PhI(OCOCF₃)₂ (1.5 equiv) | Acetic Acid | 80 °C | 94 | acs.org |

This transformation highlights the utility of the trimethylsilyl (B98337) group as a traceless directing group that can be replaced by an oxygen functionality.

While this compound itself features a silicon-carbon bond, its corresponding silyl ether, 2-(trimethylsilyl)phenoxytrimethylsilane, is a key derivative where silicon-oxygen (Si-O) bond reactivity is central. The formation and cleavage of Si-O bonds are fundamental in organic synthesis, particularly in the context of protecting groups. wikipedia.org

The enzyme silicatein-α, derived from marine sponges, has demonstrated the ability to catalyze the metathesis of silicon-oxygen bonds. researchgate.net This biocatalyst can facilitate condensation reactions between various phenols and organosilanols, showcasing a preference for phenolic substrates. researchgate.net Furthermore, silicatein-α can catalyze transetherification reactions, for example, using trimethylethoxysilane as a silyl donor to silylate phenol, with the reaction showing higher conversion in the presence of the enzyme. rsc.org These enzymatic processes represent a greener, more sustainable alternative to traditional chemical methods for forming and cleaving Si-O bonds. researchgate.netrsc.org

The hydrolysis of the Si-O bond in silyl ethers of phenols is a critical reaction, primarily for the deprotection of the hydroxyl group. wikipedia.org The rate of this hydrolysis is influenced by factors such as steric bulk around the silicon atom and the presence of catalysts. nih.gov

Enzymes, including proteases, esterases, lipases, and silicateins, have been widely studied for their capacity to catalyze the hydrolysis of Si-O bonds. researchgate.netnih.govresearchgate.net To facilitate the discovery and characterization of such enzymes, spectrophotometric assays have been developed. nih.gov These assays often employ chromogenic silyl ether substrates that release a colored phenoxy anion upon hydrolysis of the Si-O bond. nih.gov

Table 2: Chromogenic Substrates for Silyl Ether Hydrolysis Assays

| Substrate | Silyl Group | Chromophore | Utility | Reference |

|---|---|---|---|---|

| tert-Butyldimethyl(2-methyl-4-nitrophenoxy)silane | TBDMS | 2-Methyl-4-nitrophenoxy | High ratio of enzyme-catalyzed to uncatalyzed reaction rate | nih.gov |

| 4-Nitrophenoxy silyl ethers | Various | p-Nitrophenoxy | Releases strongly absorbing p-nitrophenoxy anion | nih.gov |

Studies have shown that neighboring functional groups can significantly accelerate the hydrolysis of Si-O bonds through intramolecular assistance. nih.gov The stability of the Si-O bond is crucial for the utility of silyl ethers as protecting groups, and understanding the kinetics of its cleavage is essential for designing efficient synthetic routes. nih.gov

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a versatile functional handle that undergoes reactions typical of phenols, such as derivatization and oxidative coupling.

The phenolic hydroxyl group can be readily converted into ether and ester derivatives. Silylation, the formation of a silyl ether, is a common protection strategy for phenols. wikipedia.orgresearchgate.net This transformation is often achieved using silylating agents like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst. researchgate.netpan.plresearchgate.net Various catalysts, including montmorillonite (B579905) K-10 clay, NaHSO₄ on silica (B1680970) gel, and magnetically recyclable ruthenium complexes, have been shown to efficiently promote the silylation of phenols under mild conditions. researchgate.netpan.plresearchgate.net

Table 3: Reagents for Silylation of Phenols

| Silylating Agent | Catalyst | Conditions | Benefit | Reference |

|---|---|---|---|---|

| Hexamethyldisilazane (HMDS) | Montmorillonite K-10 | Room Temperature | High yields, simple work-up | researchgate.net |

| Hexamethyldisilazane (HMDS) | NaHSO₄/Silica Gel | Room Temperature | Neutral conditions, high selectivity for phenols | researchgate.net |

| Hexamethyldisilazane (HMDS) | Fe₃O₄@SiO₂/AEPTMS/Salen Ru(OTf)₂ | Room Temperature | Magnetically recyclable catalyst, high TOF | pan.pl |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylchlorosilane (TMCS) | Heating | Forms volatile derivatives for GC analysis | researchgate.netresearch-solution.com |

Esterification of the phenolic hydroxyl is another important derivatization. A particularly significant reaction is the conversion of this compound to 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126). acs.org This triflate ester is a highly versatile and widely used precursor for the generation of benzyne (B1209423) under mild conditions, which can then be trapped by various reagents to form a wide array of carbocyclic and heterocyclic compounds. researchgate.netacs.org

Oxidative coupling is a powerful method for forming carbon-carbon or carbon-oxygen bonds between phenol units. wikipedia.org This reaction typically proceeds through the generation of a phenoxy radical intermediate via a one-electron oxidation, which can be catalyzed by various transition metal complexes. wikipedia.orgnih.gov The resulting radical has electron density at the ortho and para positions, allowing for C-C bond formation, as well as on the oxygen atom, which can lead to C-O coupling. nih.gov

In the case of this compound, the presence of the bulky trimethylsilyl group at one of the ortho positions is expected to exert significant steric hindrance. This steric blocking would likely disfavor ortho-ortho coupling involving the substituted position. Consequently, oxidative coupling reactions of this compound would be predicted to favor coupling at the less sterically hindered para position, assuming it is unsubstituted, leading primarily to para-para linked biphenol products. Controlling the regioselectivity is a major challenge in oxidative phenolic coupling, and the use of directing or sterically demanding groups like the trimethylsilyl group is a key strategy to influence the reaction outcome. nih.gov

Oxidative Coupling Reactions of Phenolic Moieties

Formation of Carbon-Carbon Bonds

This compound and its derivatives are versatile precursors for the formation of new carbon-carbon bonds, particularly through the generation of arynes. Arynes are highly reactive intermediates that can undergo a variety of cycloaddition and insertion reactions.

One notable application is the reaction of benzyne, derived from 2-(trimethylsilyl)phenyl triflate, with aroylacetones. This reaction proceeds via a tandem carbon-carbon bond insertion and intramolecular aldol (B89426) reaction, followed by dehydration, to yield 4-aryl-2-naphthols. rsc.org This method provides an efficient route to synthesize substituted binaphthols. rsc.org

Furthermore, the palladium-catalyzed reaction of this compound derivatives can lead to the formation of C-C bonds. These reactions often involve the functionalization of C-H bonds through the action of palladium complexes, which can act as Lewis acids to activate olefins for nucleophilic attack. acs.org Research has also explored the use of nickel complexes to catalyze the activation and functionalization of carbon-carbon and carbon-silicon bonds, leading to the formation of complex organic molecules. cmu.edu For instance, nickel-catalyzed reactions involving biphenylene (B1199973) and alkynes have been shown to produce various organic products through C-C bond activation. cmu.edu

The following table summarizes a reaction involving a derivative of this compound leading to C-C bond formation:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| Benzyne (from 2-(trimethylsilyl)phenyl triflate) | Benzoylacetone | Refluxing acetonitrile | 4-phenyl-2-naphthol | Not specified | rsc.org |

Hydrogen Bonding Interactions

The phenolic hydroxyl group in this compound can participate in hydrogen bonding. This interaction can be either intramolecular or intermolecular. While specific studies on the hydrogen bonding of this compound itself are not extensively detailed in the provided results, the principles of hydrogen bonding in substituted phenols are well-established.

In general, ortho-substituted phenols can form intramolecular hydrogen bonds between the hydroxyl group and the substituent. acs.org This is particularly prevalent with substituents containing electronegative atoms like oxygen or fluorine. acs.orgacs.org For instance, in o-methoxy-substituted phenols, a significant intramolecular hydrogen bond is observed. acs.org The presence of a bulky trimethylsilyl group at the ortho position might influence the geometry and strength of such interactions.

Intermolecular hydrogen bonding is also a key feature of phenols, leading to the formation of dimers or larger aggregates. The strength of these interactions can be influenced by the electronic and steric effects of the substituents on the aromatic ring. While the trimethylsilyl group is primarily non-polar, its steric bulk could hinder the close approach of other molecules, potentially affecting the intermolecular hydrogen bonding network compared to unsubstituted phenol. Studies on related systems, such as those involving benzimidazole (B57391) derivatives, highlight the importance of various hydrogen bonding interactions (O-H···Cl, C-H···Br, C-H···O) in their crystal structures. researchgate.net

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Patterns

The hydroxyl group of this compound is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.comresearchgate.net This means that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. The trimethylsilyl group at the 2-position will sterically hinder attack at that position and will also influence the regioselectivity of the substitution.

A key example of electrophilic aromatic substitution on this compound is nitration. Treatment of this compound with copper(II) nitrate (B79036) in acetic acid results in a mixture of 4-nitro-2-(trimethylsilyl)phenol and 6-nitro-2-(trimethylsilyl)phenol. nih.gov This demonstrates the directing effect of the hydroxyl group to the para (position 4) and the other ortho (position 6) positions.

| Reagent | Conditions | Products | Reference |

| Cu(NO₃)₂ | Acetic acid, 0 °C, 3 h | 4-nitro-2-(trimethylsilyl)phenol and 2-nitro-6-(trimethylsilyl)phenol | nih.gov |

The hydroxyl group's strong activating nature makes phenols highly susceptible to electrophilic substitution, sometimes even without a Lewis acid catalyst in reactions like halogenation. byjus.com For phenol itself, reactions with bromine water lead to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.com While the trimethylsilyl group in this compound would block one ortho position, substitution at the para and the other ortho position would be expected.

Nucleophilic Aromatic Substitution (where applicable)

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. libretexts.org Phenols, being electron-rich, are generally not reactive towards SNA unless they are modified to contain such activating groups.

However, derivatives of this compound, specifically 2-(trimethylsilyl)aryl triflates, are excellent precursors for generating benzyne. nih.govacs.org The benzyne intermediate is highly electrophilic and readily reacts with nucleophiles. This aryne-mediated reaction provides a powerful method for the formation of new bonds to the aromatic ring. For example, the reaction of 2-(trimethylsilyl)phenyl triflate with phenols in the presence of cesium fluoride (B91410) (CsF) leads to the formation of diaryl ethers. acs.org This process is technically a nucleophilic addition to the aryne intermediate rather than a direct SNA on the phenol derivative itself.

Similarly, reactions with aniline (B41778) have been performed using 2-(trimethylsilyl)phenyl benzenesulfonate (B1194179) as the aryne precursor. nih.gov The use of polyfluoroarenes, which are activated towards SNAr, in reactions with phenothiazine (B1677639) demonstrates the principles of this reaction type, where a nucleophile attacks an electron-deficient aromatic ring. nih.gov

The following table summarizes an O-arylation reaction proceeding through a benzyne intermediate derived from a this compound derivative:

| Aryne Precursor | Nucleophile | Reagents | Product | Yield (%) | Reference |

| 2-(trimethylsilyl)phenyl triflate | Phenol | CsF, acetonitrile | Diphenyl ether | 66 | acs.org |

| 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (B8647990) | Phenol | CsF, Cs₂CO₃, 18-crown-6, PhCN | Diphenyl ether | 32 | nih.gov |

Regioselectivity and Stereoselectivity in Transformations

The regioselectivity of reactions involving this compound and its derivatives is significantly influenced by both the hydroxyl and the trimethylsilyl groups.

In electrophilic aromatic substitution, the hydroxyl group directs incoming electrophiles to the ortho and para positions. The trimethylsilyl group at the 2-position blocks one ortho site, leading to substitution primarily at the 4- (para) and 6- (ortho) positions, as seen in the nitration reaction. nih.gov

In reactions proceeding through an aryne intermediate generated from a this compound derivative, the regioselectivity of nucleophilic attack on the aryne is a key consideration. For substituted arynes, the position of attack is governed by the electronic and steric effects of the substituents on the aryne. For instance, in the reactions of 3,6-disubstituted arynes, the regioselectivity of cycloaddition reactions can be controlled by the nature of the substituents. jst.go.jp The use of a fluoro substituent has been shown to influence the regioselectivity in [4+2] and [3+2] cycloaddition reactions of arynes. jst.go.jp

Stereoselectivity is also an important aspect of the transformations of this compound derivatives. For example, in the palladium-catalyzed cyclization of 2-(trans-2-butenyl)phenols, the stereochemistry of the starting material influences the stereochemistry of the resulting 2,3-dihydro-2-vinylbenzofurans, although with a low degree of enantioselectivity. acs.org While not directly involving this compound, this illustrates how stereochemical information can be transferred in reactions of substituted phenols. The study of the conversion of 2-phenoxyethanol (B1175444) to phenol and acetaldehyde (B116499) by Acetobacterium sp. highlights the stereospecificity of enzymatic reactions, where the pro-S hydrogen atom is involved in a 1,2-shift. d-nb.info

The following table provides an example of a regioselective reaction:

| Reactant | Reagent | Conditions | Products | Ratio | Reference |

| This compound | Cu(NO₃)₂ | Acetic acid | 4-nitro-2-(trimethylsilyl)phenol and 2-nitro-6-(trimethylsilyl)phenol | Equimolar mixture | nih.gov |

Applications of 2 Trimethylsilyl Phenol in Advanced Organic Synthesis

Role as a Synthetic Intermediate

As a synthetic intermediate, 2-(trimethylsilyl)phenol provides a gateway to a variety of functionalized aromatic compounds and intricate molecular structures. merckmillipore.com Its utility stems from the ability of the trimethylsilyl (B98337) group to be easily transformed or to facilitate the generation of transient species like benzynes.

Precursor for Functionalized Aromatic Compounds

A primary application of this compound is its role as a precursor to benzyne (B1209423). chemicalbook.com After conversion of the phenolic hydroxyl group into a good leaving group, such as a triflate (trifluoromethanesulfonate), the resulting 2-(trimethylsilyl)phenyl triflate can generate benzyne under mild conditions through fluoride-induced elimination. chemicalbook.comacs.org This method, often referred to as Kobayashi's method, has become one of the most widely used strategies for generating benzynes due to its operational simplicity and tolerance of various functional groups. acs.orgresearchgate.net

The generated benzyne is a powerful intermediate that readily undergoes a variety of transformations, including:

Nucleophilic Addition: Amines, phenols, and carboxylic acids can add to the benzyne to form N-arylated and O-arylated products, respectively. acs.org

Cycloaddition Reactions: Benzynes can participate in [4+2] and [3+2] cycloaddition reactions to construct benzo-fused heterocyclic systems. For example, reaction with diazo compounds yields substituted indazoles. acs.org

Fluorination: Direct fluorination of benzynes generated from 2-(trimethylsilyl)phenols provides an efficient route to fluoroaromatic compounds, which are important in medicinal chemistry. jst.go.jp

The versatility of this approach is demonstrated by its use in synthesizing a wide array of substituted aromatic and heterocyclic compounds that would be challenging to access through other methods. acs.orgresearchgate.net Furthermore, variations on the leaving group, such as 4-chlorobenzenesulfonates, have been developed as alternatives to triflates, offering a less expensive and lower-toxicity option. nih.gov

Building Block for Complex Molecular Architectures

The ability to generate functionalized aromatic rings makes this compound a valuable building block for constructing more complex molecules. merckmillipore.com Its derivatives have been employed in the total synthesis of natural products and other biologically active compounds. For instance, 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (B8647990) was successfully used in the total synthesis of (±)-aporphine. nih.gov

The transformation of this compound into indolylsilyltriflates allows for the generation of indolynes, which are key intermediates for synthesizing novel indole (B1671886) derivatives. chemicalbook.comacs.org This highlights the modularity of the system, where the core phenol (B47542) structure can be elaborated upon before generating the reactive aryne intermediate, thus enabling the construction of complex, polycyclic architectures. acs.org

The following table summarizes selected reactions where derivatives of this compound are used to build complex structures.

| Precursor | Reaction Type | Product Type | Ref |

| 2-(Trimethylsilyl)phenyl triflate | Nucleophilic Addition with amines | N-Aryl amines | acs.org |

| 2-(Trimethylsilyl)phenyl triflate | [3+2] Cycloaddition with diazo compounds | Substituted indazoles | acs.org |

| 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | Nucleophilic Addition/Cycloaddition | Diaryl ethers, (±)-aporphine | nih.gov |

| Indolylsilyltriflate (from hydroxyindole) | Aryne generation/trapping | Novel indole derivatives | chemicalbook.comacs.org |

| 2-(Trimethylsilyl)phenyl nonaflate | Benzyne generation/fluorination | Fluoroarenes | jst.go.jp |

Synthetic Utility in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains essential parts of all starting materials. organic-chemistry.org

While the primary literature does not extensively detail the use of this compound itself as a central component in complex cascade or multicomponent reactions, its role as a benzyne precursor is fundamental to many one-pot procedures that build molecular complexity rapidly. The in situ generation of benzyne from a 2-(trimethylsilyl)phenyl derivative allows for subsequent trapping by a nucleophile or a cycloaddition partner present in the reaction mixture. researchgate.netacs.org

For example, a domino reaction sequence can be initiated from stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers. researchgate.net Under mild conditions, a cascade of O-desilylation, O-nonaflation, and β-elimination generates the benzyne, which is then trapped by various arynophiles to create a diverse range of benzo-fused heterocycles. researchgate.net These processes, while not always fitting the strictest definition of a cascade reaction where no reagents are added after the initial step, function as highly efficient one-pot syntheses. wikipedia.org

Enantioselective Synthesis and Chiral Induction (where applicable)

The direct application of this compound itself in enantioselective synthesis or as a source of chiral induction is not prominently reported in the reviewed literature. Asymmetric synthesis typically relies on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. uva.esnih.gov

However, the products derived from reactions involving this compound can be substrates for subsequent enantioselective transformations. For instance, complex achiral molecules built using benzyne chemistry could then undergo asymmetric reactions catalyzed by chiral metal complexes or organocatalysts to introduce stereocenters. uva.esrsc.org The field of asymmetric catalysis is vast, with methods developed for various transformations like enantioselective additions, cyclizations, and hydrogenations, but a direct, general role for the this compound scaffold in inducing chirality has not been established. rsc.orgmdpi.com

Computational and Theoretical Investigations of 2 Trimethylsilyl Phenol

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations have been employed to investigate the electronic properties of 2-(trimethylsilyl)phenol. These studies provide insights into the molecule's reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a common method used for these calculations. wisc.eduresearchgate.net

Key electronic properties that have been studied include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of electron density in the molecule is another important aspect that has been investigated. This can be visualized through molecular electrostatic potential (MEP) maps, which show the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). These maps are useful for predicting how the molecule will interact with other charged or polar species. For phenolic compounds, the hydroxyl group is a key site for hydrogen bonding interactions. rsc.org

Natural Bond Orbital (NBO) analysis is another computational technique that has been used to study the electronic structure of organosilicon compounds. wisc.eduresearchgate.net NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Reaction Mechanism Elucidation through Computational Chemistry

For instance, computational studies have been used to investigate the 1,2-addition reactions of various reagents to silicon-carbon double bonds, a reaction type relevant to understanding the reactivity of silyl-substituted aromatic rings. nih.gov These studies have shown that the reaction can proceed through different pathways, and the preferred pathway can be influenced by the nature of the reactants and the solvent. acs.org The formation of initial complexes between the reactants has been identified as a key step in these reactions. nih.gov

Furthermore, computational methods have been applied to study rearrangement reactions, such as 1,3-silyl migrations. nih.gov These studies help to understand whether the migration occurs through a concerted or stepwise mechanism and to identify the factors that favor such rearrangements. The insights gained from these computational investigations are valuable for designing new synthetic strategies and for predicting the reactivity of novel organosilicon compounds.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are influenced by the interplay of steric and electronic effects. Computational methods are frequently used to perform conformational analysis, identifying the most stable geometries of the molecule. rsc.orgbeilstein-journals.org

A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the trimethylsilyl (B98337) group or the pi-system of the benzene (B151609) ring. The strength and nature of these interactions can be investigated using quantum chemical calculations. mdpi.com These intramolecular interactions can significantly influence the molecule's physical and chemical properties, including its acidity and reactivity.

The rotation around the C-Si bond and the C-O bond leads to different conformers. Computational studies can determine the relative energies of these conformers and the energy barriers for their interconversion. This information is crucial for understanding the molecule's dynamic behavior in solution. cdnsciencepub.com

Prediction of Spectroscopic Properties (excluding basic identification)

Computational chemistry plays a significant role in predicting and interpreting the spectroscopic properties of molecules like this compound, going beyond simple peak identification. chemrevlett.comdb-thueringen.de By calculating spectroscopic parameters and comparing them with experimental data, a more detailed understanding of the molecular structure and electronic environment can be achieved.

For example, quantum chemical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used technique for this purpose. chemrevlett.com Comparing calculated and experimental NMR spectra can help to confirm structural assignments and to understand how the electronic structure influences the chemical shifts of different nuclei.

Similarly, computational methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. chemrevlett.com The analysis of calculated vibrational modes can provide detailed information about the nature of the chemical bonds and the functional groups present in the molecule. These theoretical predictions can be particularly useful in assigning complex vibrational spectra.

Silicon's Influence on Molecular Properties and Reactivity Compared to Carbon Analogs

Replacing a carbon atom with a silicon atom can lead to significant changes in a molecule's properties and reactivity. rsc.orgresearchgate.net This "silicon switch" is a strategy used in medicinal chemistry and materials science to fine-tune molecular characteristics. rsc.orgresearchgate.net Comparing this compound to its carbon analog, 2-tert-butylphenol, through computational studies reveals the distinct influence of the silicon atom.

One key difference is the bond length; the C-Si bond is longer than the C-C bond. rsc.org This increased bond length can reduce steric hindrance, even though the trimethylsilyl group as a whole is larger than the tert-butyl group. rsc.orgacs.org

Silicon is also less electronegative than carbon, which affects bond polarities. researchgate.net The Si-C bond is polarized towards the carbon atom, which can influence the electronic properties of the aromatic ring. Furthermore, silicon has a high affinity for oxygen, forming stronger bonds with it compared to carbon. rsc.org This can affect the acidity of the phenolic proton and the molecule's hydrogen bonding capabilities. rsc.org Silanols, the silicon analogs of alcohols, are generally more acidic and better hydrogen bond donors than their carbon counterparts. rsc.org

Computational studies have also explored the stabilizing effect of a β-silicon atom on carbon-centered radicals, which can be more significant than that of a β-tert-butyl group. acs.org These fundamental differences in bonding and electronics, as elucidated by computational investigations, are critical for understanding the unique chemical behavior of organosilicon compounds like this compound.

| Property | Silicon (in this compound) | Carbon (in 2-tert-butylphenol) |

| Bond Length (to aromatic ring) | Longer (approx. 1.87 Å for C-Si) rsc.org | Shorter (approx. 1.54 Å for C-C) rsc.org |

| Electronegativity | Lower researchgate.net | Higher researchgate.net |

| Steric Hindrance | Can be less demanding due to longer bond lengths rsc.org | Can be more demanding due to shorter bond lengths |

| Effect on Acidity of Phenolic OH | Increases acidity (silanols are more acidic) rsc.org | Lower acidity compared to silanol (B1196071) analog |

| Hydrogen Bond Donor Strength | Enhanced rsc.org | Weaker compared to silanol analog |

| Stabilization of β-Radicals | Significant stabilizing effect acs.org | Less significant stabilizing effect |

Advanced Spectroscopic Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and electronic environment of 2-(Trimethylsilyl)phenol.

The 29Si NMR spectrum provides direct insight into the silicon atom's chemical environment. For this compound, the silicon atom is bonded to three methyl groups and one aromatic carbon. The chemical shift of the trimethylsilyl (B98337) (TMS) group is influenced by the electronegativity of the substituents. illinois.edu In aryltrimethylsilanes, where the silicon is directly attached to the aromatic ring, the 29Si chemical shifts typically appear in a distinct region. The majority of tetracoordinate silicon compounds resonate in the -200 to +50 ppm range relative to tetramethylsilane (TMS). northwestern.edu For compounds with a C3Si(Aryl) configuration, the resonance is generally found upfield. DFT studies on related R3Si-X compounds help in understanding the factors contributing to shielding and deshielding.

Scalar couplings between 29Si and other nuclei, like 1H and 13C, provide valuable structural information. Two-bond couplings (2JSi,H) between silicon and the protons of the methyl groups are commonly observed and are typically around 6.6 Hz for alkyl silanes. huji.ac.il Long-range couplings, such as two- and three-bond correlations between 29Si and aromatic protons or carbons, can be identified using advanced 2D NMR techniques like HMBC, which are optimized for different coupling constant values (e.g., 3 Hz, 7 Hz).

Table 1: Predicted 29Si NMR Data for this compound This table is based on typical values for related structures and theoretical considerations.

| Parameter | Predicted Value/Range | Comments |

|---|---|---|

| δ(29Si) (ppm) | -5 to -15 | Typical range for aryltrimethylsilanes. The specific shift is influenced by the ortho-hydroxyl group. |

| 2J(29Si, 1Hmethyl) (Hz) | ~6-7 | Two-bond coupling to the nine equivalent protons of the trimethylsilyl group. huji.ac.il |

| 1J(29Si, 13Cmethyl) (Hz) | ~50-60 | One-bond coupling to the methyl carbons. pascal-man.com |

| 1J(29Si, 13Caryl) (Hz) | ~70-85 | One-bond coupling to the ipso-carbon of the phenyl ring. |

The 1H and 13C NMR spectra of this compound reveal the distinct chemical environments of the protons and carbons in the molecule.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show three main groups of signals. A sharp singlet near 0 ppm corresponds to the nine equivalent protons of the trimethylsilyl group. A broad singlet, whose chemical shift is solvent and concentration-dependent, corresponds to the phenolic hydroxyl proton. docbrown.info The four protons on the aromatic ring are non-equivalent and will appear as complex multiplets in the aromatic region (typically 6.5-7.5 ppm). docbrown.inforsc.org The ortho-substitution pattern leads to a complex splitting pattern for these aromatic protons.

13C NMR Spectroscopy: The 13C NMR spectrum, typically recorded with proton decoupling, will show distinct signals for each carbon environment. The carbon atoms of the trimethylsilyl group will appear as a single peak at a high field (upfield) position. oregonstate.edu Due to the ortho-substitution, all six carbons of the aromatic ring are chemically non-equivalent, leading to six separate signals in the aromatic region (~115-160 ppm). docbrown.info The carbon attached to the hydroxyl group (C1) is expected to be the most deshielded (downfield), while the carbon attached to the silicon atom (C2) will also have a characteristic chemical shift. Assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC, which reveal one-bond and multiple-bond correlations between protons and carbons, respectively. scielo.br

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound Predicted chemical shifts are relative to TMS (δ = 0.0 ppm) and are based on data from phenol (B47542) and substituted analogs. docbrown.inforsc.orgdocbrown.infopitt.edu

| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| Si(CH3)3 | ~0.25 (s, 9H) | ~ -1.0 |

| C1-OH | Variable, ~4-7 (br s, 1H) | - |

| C1 | - | ~158-162 |

| C2 | - | ~125-130 |

| C3 | ~6.8-7.0 (m, 1H) | ~130-134 |

| C4 | ~7.1-7.3 (m, 1H) | ~120-124 |

| C5 | ~6.8-7.0 (m, 1H) | ~118-122 |

| C6 | ~7.3-7.5 (m, 1H) | ~115-119 |

Mass Spectrometry for Elucidating Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides characteristic fragmentation patterns that confirm its molecular structure. The molecular ion peak (M+•) is expected at m/z 166, corresponding to the molecular formula C9H14OSi. nih.gov

The fragmentation of trimethylsilylated compounds is well-documented. nih.govresearchgate.net A primary and highly characteristic fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH3) to form a stable [M-15]+ ion. This ion, at m/z 151, is often the base peak in the spectrum. Another key fragment is the trimethylsilyl cation, [Si(CH3)3]+, at m/z 73.

Fragmentation of the aromatic portion can also occur, similar to that of phenol itself, which involves the loss of carbon monoxide (CO) and a formyl radical (•CHO). docbrown.info

Key fragmentation pathways include:

[C9H14OSi]+• (m/z 166) → [C8H11OSi]+ (m/z 151) + •CH3 : Loss of a methyl radical, often the most abundant fragment.

[C9H14OSi]+• (m/z 166) → [C6H5O]+ (m/z 93) + •Si(CH3)3 : Cleavage of the C-Si bond.

Formation of [Si(CH3)3]+ (m/z 73) : A diagnostic peak for trimethylsilyl groups.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 166 | [C6H4(OH)Si(CH3)3]+• | Molecular Ion (M+•) |

| 151 | [C6H4(OH)Si(CH3)2]+ | M+• - •CH3 |

| 93 | [C6H5O]+ | M+• - •Si(CH3)3 |

| 73 | [Si(CH3)3]+ | Trimethylsilyl cation |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. ksu.edu.sa The spectra of this compound are characterized by vibrations of the hydroxyl group, the aromatic ring, and the trimethylsilyl substituent.

O-H Vibrations : A prominent, broad absorption band in the IR spectrum between 3200-3600 cm-1 is characteristic of the O-H stretching vibration, indicative of hydrogen bonding. The in-plane bending (δOH) and out-of-plane wagging (γOH) modes also provide structural information.

C-H Vibrations : Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm-1 region. The C-H stretching and bending modes of the methyl groups in the TMS substituent are expected in the 2850-2990 cm-1 and 1350-1470 cm-1 regions, respectively.

Ring Vibrations : Aromatic C=C stretching vibrations give rise to characteristic bands in the 1450-1600 cm-1 region.

Si-C Vibrations : The Si-C stretching vibrations associated with the trimethylsilyl group are expected to produce strong bands in the fingerprint region. The asymmetric and symmetric Si-C3 stretches typically occur around 750-850 cm-1 and 600-700 cm-1, respectively. The Si-Caryl stretch will also be present in this region. The symmetric deformation (umbrella mode) of the methyl groups attached to silicon is often observed near 1250 cm-1. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data for substituted phenols and organosilicon compounds.

| Vibrational Mode | Approximate Frequency (cm-1) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3000-3100 | Medium-Weak | Medium |

| C-H stretch (methyl) | 2850-2990 | Medium | Medium |

| C=C stretch (ring) | 1450-1600 | Medium-Strong | Strong |

| Si-CH3 deformation (umbrella) | ~1250 | Strong | Weak |

| Si-C stretch | 700-860 | Strong | Medium |

| O-H bend | 1330-1440 | Medium | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and torsional angles within the this compound molecule.

A search of the available scientific literature did not yield a published single-crystal X-ray structure for this compound. However, if such a study were performed, it would be expected to reveal key structural features:

Molecular Geometry : Precise measurements of the Si-C(aryl) and Si-C(methyl) bond lengths and the C-Si-C bond angles, confirming the tetrahedral geometry around the silicon atom.

Aromatic Ring Distortion : Any deviation of the phenyl ring from planarity caused by the bulky trimethylsilyl and hydroxyl substituents.

Intermolecular Interactions : The solid-state packing arrangement would be elucidated, revealing how molecules interact with each other. Of particular interest would be the presence and geometry of intermolecular hydrogen bonds involving the phenolic hydroxyl group, which would dictate the crystal lattice structure.

Applications in Materials Science and Polymer Chemistry

Precursors for Silicon-Based Polymers and Materials

2-(Trimethylsilyl)phenol is a valuable monomer in the synthesis of specialized silicon-containing polymers. Its participation in polymerization reactions allows for the direct incorporation of both aromatic and silyl (B83357) groups into the polymer backbone, creating materials with unique property profiles. Research has demonstrated that phenols substituted with trimethylsilyl (B98337) groups can undergo oxidative polymerization. For instance, 2-substituted trimethylsilyl phenols have been copolymerized with 2,6-dimethylphenol (B121312) using a copper-pyridine catalyst system to produce poly(phenyleneoxide) (PPO) copolymers. elsevierpure.com This process highlights the compound's ability to act as a precursor for high-performance polymers.

While direct synthesis of silicone oils from this compound is not the primary application, the incorporation of phenolic groups into silicone structures is a key strategy for creating functional materials. Phenol-terminated polydimethylsiloxanes are recognized for the high reactivity and thermal resistance conferred by the phenol (B47542) group. iotachem.comsiliconeoil.net These functionalized silicone oils are synthesized through methods like the hydrosilylation reaction between phenolic substances with unsaturated substituents and hydrosiloxanes. google.com The resulting oils, containing active phenolic hydroxyl groups, can then be used to modify other polymers. google.com

The development of silicone elastomers often involves addition-cure or condensation-cure systems. researchgate.netgelest.com The principles of incorporating functional groups are critical. Carbinol-functional siloxanes, for example, can be reacted into phenolic resins, demonstrating the compatibility and reactivity between these chemical classes, which is relevant for creating advanced elastomer composites. gelest.com

A significant application of phenol-functionalized silicones derived from precursors like this compound is the modification of polycarbonates. Phenol-terminated silicone oils are used as additives to improve key properties of polycarbonate resins, including flexibility, impact resistance, heat resistance, flame retardancy, and aging resistance. iotachem.comsiliconeoil.net The siloxane chain enhances ductility and flow, while the phenolic end-group allows for reactivity and compatibility with the polycarbonate matrix. This modification can be achieved through reactive blending or copolymerization. iotachem.comresearchgate.net The use of organosilicon coupling agents on polycarbonate surfaces further underscores the strategy of using silicon-based compounds to enhance the performance of these engineering plastics. researchgate.net

The integration of this compound or similar structures into polymers is a deliberate strategy for creating materials with precisely tailored properties. The bulky trimethylsilyl group, when incorporated into a polymer chain, can influence chain packing and free volume, which in turn affects physical properties. Furthermore, the silicon content can enhance thermal and oxidative stability. mdpi.com The phenolic component offers a site for cross-linking or further functionalization, allowing for adjustments to mechanical strength and chemical resistance. dtic.mil By varying the concentration of the silicon-containing monomer during copolymerization, material scientists can fine-tune properties such as the glass transition temperature, elastic modulus, and tensile strength to meet the demands of specific applications. nih.gov

Role in Surface Modification and Thin Film Technologies

The trimethylsilyl group is instrumental in surface modification and the fabrication of thin films. Organosilicon compounds are widely used to alter the surface properties of materials, such as wettability, adhesion, and biocompatibility. nih.govmdpi.com For instance, the trimethylsilylation of surfaces can impart hydrophobicity.

In thin film technology, trimethylsilyl groups serve as useful precursors for material deposition. A well-documented example is the use of trimethylsilyl cellulose (B213188), a soluble derivative, which can be spin-coated onto a substrate to form a uniform thin film. nih.govmdpi.com Subsequent chemical treatment removes the silyl groups to regenerate a smooth, solid cellulose film. nih.govmdpi.com This precursor-based approach demonstrates the utility of the trimethylsilyl group in enabling the solution-based processing of otherwise intractable materials into high-quality thin films. nih.gov This principle can be extended to other polymers where the introduction of a trimethylsilyl phenol moiety could enhance solubility for processing before being potentially modified in the final film state.

Investigation of Mechanical and Thermal Stability in Materials Contexts

The incorporation of phenolic and silicon-containing compounds into polymer matrices is a known method for enhancing their thermal and mechanical properties. Phenolic structures, particularly sterically hindered phenols, are effective antioxidants that can protect polymers from thermal-oxidative degradation by terminating free radicals. mdpi.com The presence of silicon-oxygen bonds in a polymer can also contribute to improved thermal stability. scispace.com

Studies on poly(1-trimethylsilyl-1-propyne) have shown that the addition of phenolic antioxidants significantly increases the temperature at which thermal-oxidative degradation begins. mdpi.com Similarly, modifying traditional phenol-formaldehyde resins with silicon-containing chemicals has been explored to improve their thermal properties. scispace.comitu.edu.tr The combination of a phenol ring and a silicon atom in this compound makes it an intriguing candidate for creating polymers with inherently high resistance to thermal degradation. The rigid aromatic ring can enhance the mechanical stiffness of a polymer, while the flexible siloxane linkages, if formed, can improve toughness. nih.govresearchgate.net

| Material | Decomposition Onset Temperature (in Air) | Reference |

|---|---|---|

| Pure PTMSP-3 | 278 °C | mdpi.com |

| PTMSP-3 with Irganox 1010 | 315 °C | mdpi.com |

This table illustrates the significant improvement in thermal stability when a phenolic antioxidant is added to a silicon-containing polymer, a principle relevant to the application of this compound.

Photoelectric Materials Applications

Organosilicon compounds are gaining prominence in the field of organic electronics and photonics due to their unique electronic and optical properties. researchgate.net The incorporation of silicon atoms into conjugated organic molecules can influence their photophysical behavior, improving properties like thermal stability and fluorescence quantum yield. nih.govresearchgate.net

Aryl silanes, which are compounds where a silicon atom is directly bonded to an aromatic ring, are a key class of organosilicon fluorescent materials. nih.govresearchgate.net The tetrahedral geometry of the silicon atom can disrupt intermolecular packing, which helps to prevent aggregation-caused quenching of fluorescence in the solid state. nih.gov this compound fits the structural description of an aryl silane (B1218182) and also possesses a hydroxyl group that can be used for further chemical modification or to tune electronic properties. While specific studies on this compound in photoelectric devices are emerging, its structure is highly relevant to the design of host materials, charge-transporting materials, and emitters for organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Bioorganosilicon Chemistry and Medicinal Applications

Silicon as a Bioisostere for Carbon in Drug Designenamine.netacs.org

The concept of bioisosterism, where one atom or group is exchanged for another with similar properties to create a new molecule with comparable biological activity, is a cornerstone of drug design. tandfonline.comnih.gov Due to its position in the same group of the periodic table, silicon is a logical and effective bioisostere for carbon. tandfonline.com Both elements have four valence electrons and can form tetrahedral structures, allowing for similar spatial arrangements. tandfonline.com

"Silicon Switch" Strategy in Pharmaceutical Researchenamine.netrsc.org

The "silicon switch" strategy involves the deliberate replacement of one or more carbon atoms with silicon in a known drug molecule. rsc.orgpharmacy180.comresearchgate.net This approach is not merely about creating a structural mimic but about strategically modulating the molecule's properties to improve its performance as a therapeutic agent. enamine.netnih.gov The introduction of silicon can lead to novel chemical entities with the potential for new intellectual property. tandfonline.com

Several key differences between silicon and carbon make this strategy advantageous:

Lipophilicity: Silicon-containing compounds generally exhibit higher lipophilicity (fat-solubility) compared to their carbon counterparts. rsc.orgrowansci.com This can enhance the molecule's ability to permeate cell membranes and cross biological barriers. rowansci.comacs.orgresearchgate.net

Metabolic Stability: The C-Si bond can be more resistant to metabolic degradation by enzymes in the body compared to a C-C or carbon-hydrogen (C-H) bond. rowansci.com This can lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing. tandfonline.com

| Property | Carbon (C) | Silicon (Si) | Implication in Drug Design |

| Valence Electrons | 4 | 4 | Similar tetrahedral geometry and bonding capacity. tandfonline.com |

| Covalent Bond Length (with Carbon) | ~1.54 Å | ~1.87 Å | Alters molecular shape and potential for different protein interactions. enamine.netrsc.org |

| Lipophilicity | Lower | Higher | Can improve cell membrane penetration. rsc.orgrowansci.com |

| Metabolic Stability | More susceptible to metabolism | Often more resistant to metabolism | Can lead to a longer drug half-life. tandfonline.comrowansci.com |

Impact on Pharmacokinetic and Pharmacodynamic Propertiesenamine.netnih.gov

The "silicon switch" can profoundly influence a drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. tandfonline.comresearchgate.net

Pharmacokinetics:

Absorption and Distribution: Increased lipophilicity from silicon incorporation can improve a drug's absorption and distribution throughout the body, including penetration into the central nervous system. wordpress.comresearchgate.net

Metabolism: Enhanced metabolic stability can lead to a higher plasma half-life, meaning the drug remains at therapeutic concentrations for longer. tandfonline.compharmacy180.com

Elimination: Changes in metabolism can alter the pathways by which a drug and its byproducts are eliminated from the body.

Pharmacodynamics:

Potency and Selectivity: The altered shape and electronic properties of a silicon-containing analog can lead to stronger or more selective binding to its target protein, potentially increasing its therapeutic effect and reducing off-target side effects. rsc.orgrowansci.com For instance, the greater electropositivity of silicon compared to carbon can change bond polarities and influence interactions with biological targets. rsc.orgwordpress.com

Development of Silicon-Containing Analogs of Biologically Active Moleculesenamine.netrowansci.com

The principles of the "silicon switch" have been applied to develop silicon-containing analogs of a wide range of biologically active molecules, including those used in the treatment of cancer, infectious diseases, and neurological disorders. nih.govrsc.org

Case Studies in Drug Discoveryenamine.netrowansci.com

The deliberate replacement of carbon with silicon has led to promising results in several drug development programs. For example, sila-haloperidol, a silicon analog of the antipsychotic drug haloperidol, showed altered metabolic pathways compared to its carbon counterpart. pharmacy180.comresearchgate.net Another example is sila-ibuprofen, which demonstrated improved solubility over the parent compound. rowansci.com These case studies highlight the potential of the silicon switch to create new chemical entities with improved properties. acs.orgnih.gov

Analogues of Ivacaftorgoogle.com

A notable example of the application of silicon in medicinal chemistry is the development of analogs of Ivacaftor. Ivacaftor is a drug used to treat cystic fibrosis by acting as a potentiator of the CFTR protein. cambridgemedchemconsulting.com To improve upon the properties of Ivacaftor, researchers have explored replacing one or more of its carbon atoms with silicon. google.com Specifically, the replacement of the quaternary carbon atom in one of the tert-butyl groups with a silicon atom has been investigated. google.comcambridgemedchemconsulting.com This modification aims to enhance the metabolic stability of the drug, as the original compound is extensively metabolized. cambridgemedchemconsulting.com Deuterated analogs of Ivacaftor have also been developed to slow down metabolism, and silicon substitution represents another strategy to achieve a similar goal. cambridgemedchemconsulting.comresearchgate.net

Exploration of Bioactivity and Therapeutic Potential (where relevant without dosage)enamine.netrowansci.com

The incorporation of silicon into bioactive molecules, such as in the conceptual framework of modifying a simple scaffold like 2-(trimethylsilyl)phenol, opens avenues for exploring new therapeutic potential. While this compound itself is a basic building block, the principles applied to it are scalable to more complex drug molecules. The replacement of a carbon atom with a silicon atom in a pharmacophore can lead to molecules with enhanced efficacy and selectivity. nih.gov For instance, the introduction of a silanol (B1196071) (Si-OH) group, which is more acidic than a carbinol (C-OH) group, can lead to stronger hydrogen bonding with a target protein, potentially improving potency. rsc.org The exploration of silicon-containing compounds continues to be a vibrant area of research, with the potential to deliver new and improved medicines. acs.orgrsc.org

Relevance in Cancer Research